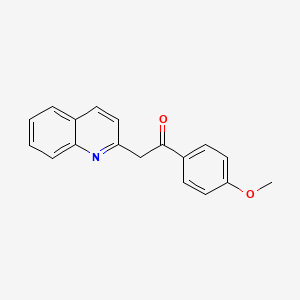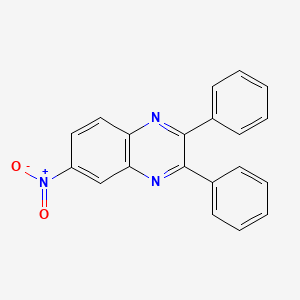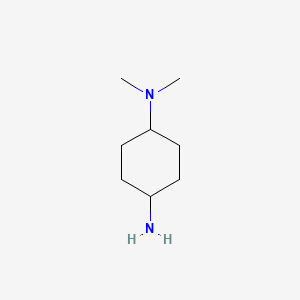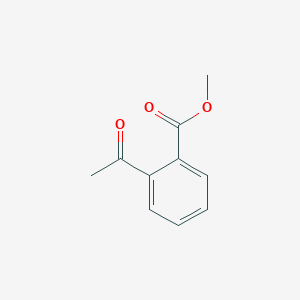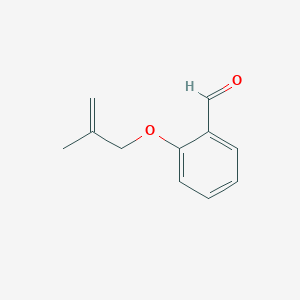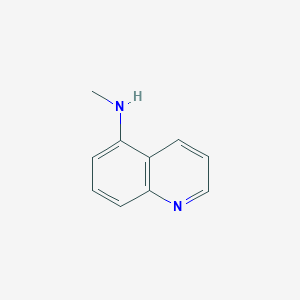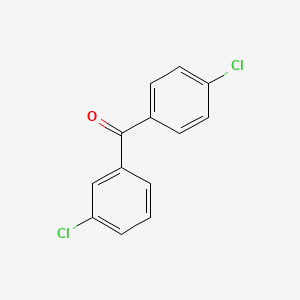![molecular formula C8H8ClNO2 B1347311 2-[(2-Chlorophenyl)amino]acetic acid CAS No. 6961-49-5](/img/structure/B1347311.png)
2-[(2-Chlorophenyl)amino]acetic acid
描述
2-[(2-Chlorophenyl)amino]acetic acid is an organic compound with the molecular formula C8H8ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group attached to an aminoacetic acid moiety, which imparts unique chemical and biological properties.
作用机制
Target of Action
The primary target of 2-[(2-Chlorophenyl)amino]acetic acid is glycine . Glycine is an amino acid that has several roles in the body, including as a building block for proteins and as a neurotransmitter.
Mode of Action
This compound is a derivative of glycine . It interacts with its target by mimicking the structure of glycine, allowing it to bind to the same receptors and exert similar effects .
Biochemical Pathways
Glycine is involved in several biochemical pathways, including the synthesis of proteins, the regulation of the central nervous system, and the production of glutathione, a powerful antioxidant .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of glycine, given their structural similarity. This could include effects on protein synthesis, neurotransmission, and antioxidant activity .
生化分析
Biochemical Properties
2-[(2-Chlorophenyl)amino]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with amino acid transporters, which facilitate its uptake into cells. Additionally, this compound can act as a substrate for certain enzymes involved in amino acid metabolism, influencing the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to amino acid sensing and metabolism. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or transporters on the cell surface, initiating a cascade of intracellular signaling events. Additionally, this compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways and gene expression. The binding interactions with biomolecules are crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, it may undergo degradation, leading to changes in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects on metabolic processes and cellular function. At higher doses, it can lead to toxic or adverse effects, including alterations in liver and kidney function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as amino acid oxidases and transaminases, influencing the levels of various metabolites. This compound can also affect the flux of metabolic pathways, leading to changes in the production and utilization of amino acids and other key molecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its uptake into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing this compound to its site of action. The activity and function of this compound are influenced by its localization within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)amino]acetic acid typically involves the reaction of 2-chloroaniline with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications .
化学反应分析
Types of Reactions
2-[(2-Chlorophenyl)amino]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
科学研究应用
2-[(2-Chlorophenyl)amino]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
相似化合物的比较
Similar Compounds
2-Amino-2-(2-chlorophenyl)acetic acid: This compound is structurally similar but contains an additional amino group, which may impart different chemical and biological properties.
2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic acid: This compound has a bromine atom in addition to the chlorine, which can affect its reactivity and applications.
Uniqueness
2-[(2-Chlorophenyl)amino]acetic acid is unique due to its specific combination of a chlorophenyl group and an aminoacetic acid moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry .
属性
IUPAC Name |
2-(2-chloroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDVLRONTCKCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289730 | |
| Record name | D-(2-Chlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6961-49-5 | |
| Record name | N-(2-Chlorophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6961-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 63256 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6961-49-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-(2-Chlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


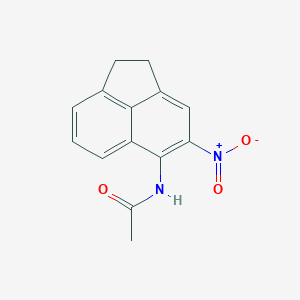
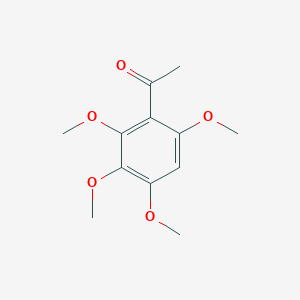
![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)


